

Synthesis routes for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

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Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

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An In-depth Technical Guide to the Synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**

Introduction

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol tricarbaldehyde or 1,3,5-triformylphloroglucinol, is a key building block in the synthesis of covalent organic frameworks (COFs), pharmaceuticals, and other advanced materials.^{[1][2]} Its trifunctional nature, featuring three hydroxyl groups and three aldehyde groups on a benzene ring, allows for the construction of complex, highly ordered porous polymers with applications in gas storage, catalysis, and sensing. This technical guide provides a detailed overview of the primary synthetic routes to this versatile compound, complete with experimental protocols, comparative data, and mechanistic diagrams.

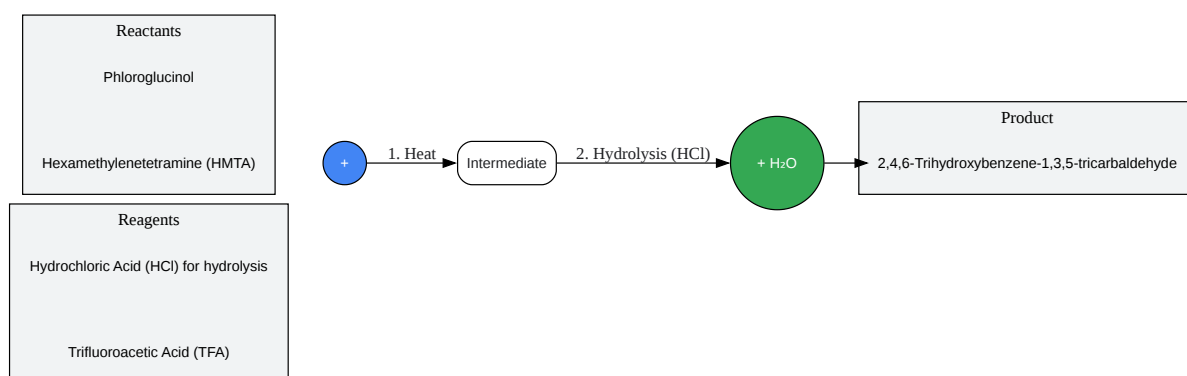
Core Synthetic Strategies

The synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** predominantly involves the electrophilic formylation of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, makes it susceptible to formylation at the ortho positions. The most commonly employed and effective methods are the Duff reaction and the Vilsmeier-Haack reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically trifluoroacetic acid (TFA).^[1] This method is widely cited for the synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**.^[1]^[3]^[4]

Reaction Scheme



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Caption: General workflow of the Duff reaction for phloroglucinol formylation.

Experimental Protocol

A detailed experimental protocol for the synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** via the Duff reaction is provided below, based on literature reports.^[3]^[4]^[5]

Materials:

- Phloroglucinol
- Hexamethylenetetramine (HMTA)
- Trifluoroacetic acid (TFA)
- Hydrochloric acid (HCl), 3 M solution
- Dichloromethane
- Sodium sulfate
- Ethanol

Procedure:

- Under an argon atmosphere, dissolve phloroglucinol (e.g., 10.0 g, 79.3 mmol) and hexamethylenetetramine (e.g., 22.3 g, 158.6 mmol) in trifluoroacetic acid (e.g., 60 mL).^[3]
- Heat the reaction mixture to 100°C for 2.5 to 6 hours.^{[3][5]}
- Cool the mixture slightly and then add 3 M HCl (e.g., 200 mL).^[3]
- Heat the solution at 100°C for an additional 1 to 3 hours to facilitate hydrolysis of the intermediate.^{[4][5]}
- After cooling to room temperature, extract the aqueous solution with dichloromethane (e.g., 3 x 150 mL).^[3]
- Dry the combined organic layers over anhydrous sodium sulfate and filter.^{[3][4]}
- Remove the solvent by rotary evaporation to yield the crude product as a powder.^{[3][4]}
- Purify the crude product by washing with or recrystallizing from hot ethanol to obtain the pure **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde**.^{[4][5]}

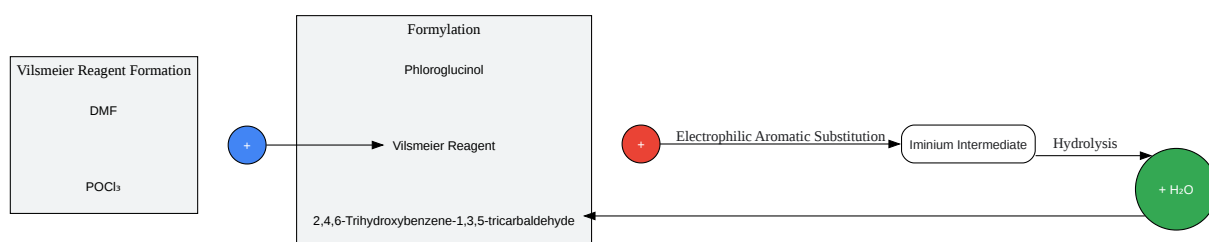
Quantitative Data

Parameter	Value	Reference
Starting Material	Phloroglucinol	[3][4]
Reagents	Hexamethylenetetramine, Trifluoroacetic Acid, HCl	[3][4]
Reaction Temperature	100°C	[3][4]
Reaction Time	3.5 - 9 hours (total)	[3][4][5]
Yield	18% - 20%	[3][4]
Purity	Recrystallized solid	[4]
Appearance	Light pink to white powder	[4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic compounds, including phloroglucinols.[6][7][8][9] This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[6][7][9][10]

Reaction Scheme



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Caption: Key steps in the Vilsmeier-Haack formylation of phloroglucinol.

Experimental Protocol

While a specific, detailed protocol for the tris-formylation of phloroglucinol using the Vilsmeier-Haack reaction was not found in the initial search, a general procedure for the formylation of activated aromatic compounds is as follows.^[8] Note that optimization of stoichiometry and reaction conditions would be necessary for the target molecule.

Materials:

- Phloroglucinol
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent)
- Sodium acetate
- Diethyl ether
- Water

Procedure:

- To a solution of the substrate (phloroglucinol) in DMF, add the Vilsmeier reagent (either pre-formed or generated in situ by the addition of POCl_3 to DMF) at 0°C .
- Allow the reaction to stir at room temperature for several hours.
- Quench the reaction by adding a solution of sodium acetate in water at 0°C .
- Extract the product with an organic solvent such as diethyl ether.
- Wash the organic layer with brine and dry over sodium sulfate.

- Concentrate the solution under reduced pressure and purify the residue, typically by silica gel column chromatography.

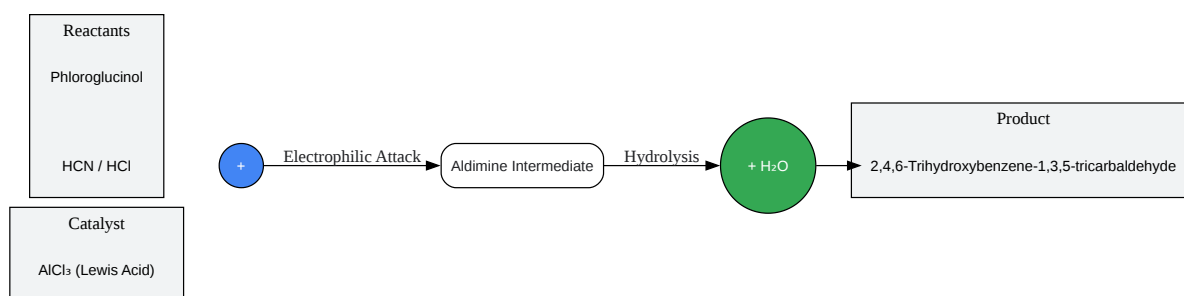
Quantitative Data

Quantitative data for the specific synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** using the Vilsmeier-Haack reaction is not readily available in the provided search results. However, the reaction is known to be efficient for the formylation of reactive aromatic substrates.^[6]

Gattermann Reaction

The Gattermann reaction is a classical method for the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).^{[11][12][13][14][15]} A modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas, which generates HCN in situ.^{[13][14]} While a viable formylation technique, its application specifically for the exhaustive formylation of phloroglucinol to the tricarbaldehyde is less commonly reported in recent literature compared to the Duff and Vilsmeier-Haack reactions.

Reaction Scheme



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Caption: Conceptual pathway for the Gattermann formylation of phloroglucinol.

Summary and Comparison of Synthesis Routes

Synthesis Route	Formylating Agent	Catalyst / Co-reagent	Advantages	Disadvantages	Reported Yield
Duff Reaction	Hexamethylenetetramine (HMTA)	Trifluoroacetic Acid (TFA)	Readily available reagents; well-documented for this specific synthesis.[1]	Moderate yields; requires strong acid.	18-20%[3][4]
Vilsmeier-Haack	DMF	POCl ₃	Mild and efficient for activated arenes.[6]	Stoichiometry for trisubstitution may need careful optimization; less specific literature for this product.	Not specified
Gattermann Reaction	HCN or Zn(CN) ₂ /HCl	AlCl ₃	Classical formylation method.	Use of highly toxic HCN; less commonly used for this specific transformation.	Not specified

Conclusion

The synthesis of **2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde** is most reliably achieved through the Duff reaction, for which detailed experimental protocols and expected yields are available in the scientific literature. While the Vilsmeier-Haack reaction presents a potent alternative for formylation, its application to achieve the desired trisubstituted product from phloroglucinol requires further specific investigation and optimization. The Gattermann reaction, though a fundamental formylation method, is less favored due to the hazardous nature of its reagents. For researchers and professionals in drug development and materials science, the Duff reaction currently represents the most accessible and well-characterized pathway to this valuable synthetic intermediate.

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